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Compound of Interest

Compound Name: (2)-1,2,3,3,3-Pentafluoropropene

Cat. No.: B1214718

An In-depth Technical Guide on the Chemical Properties of (2)-1,2,3,3,3-Pentafluoropropene

Introduction

(2)-1,2,3,3,3-Pentafluoropropene, also known as (Z)-HFO-1225ye, is a hydrofluoroolefin
(HFO) with the chemical formula CsHFs.[1][2] It is a colorless gas at room temperature and has
garnered significant interest as a refrigerant, a foam blowing agent, and a monomer for
fluoropolymer synthesis due to its low global warming potential (GWP) compared to
hydrofluorocarbons (HFCs).[1][3] This technical guide provides a comprehensive overview of
the chemical properties of (Z)-1,2,3,3,3-pentafluoropropene, targeting researchers, scientists,
and professionals in drug development who may encounter or utilize fluorinated compounds.

Chemical and Physical Properties

(2)-1,2,3,3,3-Pentafluoropropene is a fluorinated olefin with a molecular weight of 132.03
g/mol .[4][5] The presence of a carbon-carbon double bond and five fluorine atoms significantly
influences its chemical behavior.[1] The "Z" designation in its name refers to the
stereochemistry of the molecule, where the higher priority substituents on each carbon of the
double bond are on the same side.[3] Thermodynamic studies have shown that the (Z)-isomer
is more stable than its (E)-isomer counterpart.[3]

Data Presentation: Summary of Physicochemical
Properties
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Property Value Reference
Molecular Formula CsHFs [5]
Molecular Weight 132.03 g/mol [4]
CAS Number 5528-43-8 [2]
Boiling Point -14.7+8.0°C [2]

Colorless gas (at room
Physical State temperature and standard [1]

pressure)

Global Warming Potential

Approximately 6 6
(GWP, 100-year) PP Y o]

Atmospheric Lifetime Approximately 18 days [6]

Experimental Protocols

Detailed experimental protocols for the characterization of (2)-1,2,3,3,3-pentafluoropropene
are often specific to the instrumentation and objectives of a particular study. However, general
methodologies for key experiments are outlined below.

Synthesis: Dehydrofluorination of 1,1,2,3,3,3-
Hexafluoropropane

A common laboratory and industrial method for the synthesis of 1,2,3,3,3-pentafluoropropene
(a mixture of E and Z isomers) is the dehydrofluorination of 1,1,2,3,3,3-hexafluoropropane
(HFC-236ea).[1][2]

General Procedure:
e 1,1,2,3,3,3-Hexafluoropropane gas is passed through a heated reactor containing a catalyst.

o Common catalysts include chromium-based catalysts (e.qg., fluorinated Cr203), aluminum
fluoride (AIFs), or magnesium fluoride (MgF2).[7][8]
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e The reaction is typically carried out at elevated temperatures, for instance, around 350 °C.[7]

[8]

e The product stream, containing (Z)- and (E)-1,2,3,3,3-pentafluoropropene, unreacted starting
material, and hydrogen fluoride (HF), is then cooled.

e The mixture of isomers can be separated and purified using distillation techniques.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Purpose: To elucidate the molecular structure and confirm the Z-configuration.

e Nuclei Observed: H, °F, and 3C NMR are typically used.[1]

o General Protocol: A sample of (2)-1,2,3,3,3-pentafluoropropene is dissolved in a suitable
deuterated solvent (e.g., CDCIs) and analyzed using a high-resolution NMR spectrometer.
The chemical shifts, coupling constants, and multiplicities of the signals provide detailed
structural information. The magnitude of the 3J(H,F) coupling constant across the double
bond is a key parameter for distinguishing between the Z and E isomers.[1]

Infrared (IR) Spectroscopy:
e Purpose: To identify functional groups and characteristic vibrational modes.[1]

o General Protocol: An IR spectrum of the gaseous sample is recorded using a Fourier
Transform Infrared (FTIR) spectrometer. The spectrum will show characteristic absorption
bands for the C=C double bond, C-H bond, and C-F bonds.[1]

Mass Spectrometry (MS):
e Purpose: To determine the molecular weight and fragmentation pattern.[1]

o General Protocol: The gaseous sample is introduced into a mass spectrometer. Electron
ionization (EI) is a common method used to generate ions. The resulting mass spectrum will
show a molecular ion peak (at m/z = 132) and characteristic fragment ions resulting from the
cleavage of C-C and C-F bonds.[1][9]
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Chemical Reactivity and Atmospheric Degradation

The presence of the double bond makes (Z)-1,2,3,3,3-pentafluoropropene susceptible to
addition reactions.[3] In the atmosphere, its primary degradation pathway is through reactions
with hydroxyl (OH) radicals and chlorine (Cl) atoms.[1][10] These reactions are relatively rapid,
leading to a short atmospheric lifetime and a low GWP.[6] The reaction with Cl atoms, for
example, leads to the formation of trifluoroacetyl fluoride and formyl fluoride.[1][11]

Applications

The primary applications of (Z)-1,2,3,3,3-pentafluoropropene are in areas where low GWP is
a critical requirement.

» Refrigerants: It is used as a component in refrigerant blends for air conditioning and
refrigeration systems.[1]

» Fluoropolymer Synthesis: It serves as a monomer in the production of specialty
fluoropolymers.[3]

Relevance to Drug Development and Biological
Imaging

Currently, there is no significant evidence to suggest that (Z)-1,2,3,3,3-pentafluoropropene
has direct applications in drug development or as a biological imaging agent. Its known
properties and primary uses are in the materials and chemicals industries. While some
fluorinated molecules are used in medicinal chemistry and bioimaging, (2)-1,2,3,3,3-
pentafluoropropene itself is not a compound of focus in these fields. A search for its use in
biological imaging techniques did not yield any specific research demonstrating this application.

Mandatory Visualizations
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Synthesis
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Caption: General experimental workflow for the synthesis and characterization of (2)-1,2,3,3,3-
Pentafluoropropene.
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Caption: Simplified atmospheric degradation pathway of (2)-1,2,3,3,3-Pentafluoropropene.

Safety and Handling

(2)-1,2,3,3,3-Pentafluoropropene is a gas under pressure and may explode if heated.[12] It
can cause skin and serious eye irritation, and may cause respiratory irritation, drowsiness, or
dizziness.[12] As a simple asphyxiant, it may displace oxygen and cause rapid suffocation.[12]
Proper personal protective equipment, including gloves, safety glasses, and respiratory
protection in case of inadequate ventilation, should be used when handling this chemical.[12]

Conclusion

(2)-1,2,3,3,3-Pentafluoropropene is a chemically significant hydrofluoroolefin with well-defined
physical and chemical properties. Its primary utility lies in its application as a low-GWP
refrigerant and as a monomer for fluoropolymers. While its chemical reactivity, particularly its
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atmospheric degradation, is an active area of research, there is currently no substantial
evidence to support its use in drug development or biological imaging. The experimental
protocols for its synthesis and characterization are based on standard chemical techniques,
providing a solid foundation for further research and application in its intended fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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